molecular formula C16H20N2O B7510660 [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol

[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol

Cat. No. B7510660
M. Wt: 256.34 g/mol
InChI Key: XBVCDRCRKAKECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a complex compound with a unique structure that makes it an interesting subject for study.

Mechanism of Action

The exact mechanism of action of [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol is not fully understood. However, it is believed to act as an agonist for certain receptors in the brain, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol has various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may be responsible for its potential use in the treatment of Parkinson's disease. The compound has also been shown to inhibit the replication of certain viruses, such as the influenza virus.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol in lab experiments is its unique structure, which allows for the study of protein-protein interactions. However, one limitation is that the compound is not widely available and can be difficult to synthesize.

Future Directions

There are many potential future directions for the study of [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol. One direction is the further study of its potential therapeutic effects in neurological disorders. Another direction is the study of its potential use as an antiviral agent. Additionally, further research could be done to optimize the synthesis of the compound for use in lab experiments.

Synthesis Methods

The synthesis of [1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol is a complex process that involves multiple steps. The most common method for its synthesis is the reduction of the corresponding ketone using sodium borohydride. This method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol has various potential applications in scientific research. It has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. The compound has also been studied for its potential use as an antiviral agent and as a tool for studying protein-protein interactions.

properties

IUPAC Name

[1-(2-methylquinolin-4-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12-9-16(14-6-2-3-7-15(14)17-12)18-8-4-5-13(10-18)11-19/h2-3,6-7,9,13,19H,4-5,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVCDRCRKAKECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCCC(C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol

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